molecular formula C12H11FN2O B1444373 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile CAS No. 960371-10-2

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile

Cat. No.: B1444373
CAS No.: 960371-10-2
M. Wt: 218.23 g/mol
InChI Key: HDKXMFFUWRVKOK-UHFFFAOYSA-N
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Description

Fluoropyridines are a class of compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a fluorine atom. The position of the fluorine atom can vary, leading to different compounds with potentially different properties .


Synthesis Analysis

The synthesis of fluoropyridines often involves the use of specialized techniques and reagents. For example, the Balz-Schiemann reaction is a classic method for introducing a fluorine atom into an aromatic ring .


Molecular Structure Analysis

The molecular structure of fluoropyridines is characterized by the presence of a pyridine ring and a fluorine atom. The exact structure can vary depending on the position of the fluorine atom and any additional functional groups .


Chemical Reactions Analysis

Fluoropyridines can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metal ions .


Physical And Chemical Properties Analysis

Fluoropyridines are typically solid at room temperature, and their physical and chemical properties can vary widely depending on their specific structure .

Scientific Research Applications

Neuroimaging and Receptor Analysis

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile derivatives have been investigated for their potential in neuroimaging, particularly in Positron Emission Tomography (PET) imaging. For instance, certain derivatives have shown promise as reversible, selective, and high-affinity 5-HT1A receptor antagonists. Such compounds exhibit high brain uptake, slow brain clearance, and stability against defluorination, making them excellent candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Fluorinated Heterocycles Synthesis

The compound's derivatives are instrumental in the synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. For example, one study outlined the synthesis of diverse fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. Such processes are crucial in developing compounds for various industrial applications (Wu et al., 2017).

Radiolabeling and Macromolecule Labeling

Certain derivatives of this compound are used as labeling reagents in radiopharmaceuticals. They facilitate the incorporation of radioactive isotopes in PET imaging agents, enhancing the imaging of biological processes at the molecular level. For example, [18F]FPyKYNE is a fluoropyridine-based alkyne reagent designed for fluorine-18 labeling of macromolecules using click chemistry, significantly contributing to medical imaging and the study of biological mechanisms (Kuhnast et al., 2008).

Mechanism of Action

Target of Action

The primary target of 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile, also known as Lemborexant, is the orexin receptors OX1 and OX2 . These receptors play a crucial role in the regulation of sleep-wake cycles .

Mode of Action

Lemborexant acts as a selective dual antagonist of the orexin receptors OX1 and OX2 . By blocking these receptors, it inhibits the action of orexins, neuropeptides that promote wakefulness . This results in the promotion of sleep onset and maintenance .

Biochemical Pathways

The antagonism of orexin receptors by Lemborexant affects the biochemical pathways involved in the sleep-wake cycle . The exact downstream effects of this interaction are complex and involve multiple neural circuits within the brain .

Pharmacokinetics

Lemborexant exhibits good bioavailability (≥87%) and is primarily metabolized in the liver by CYP3A4, with minor metabolism by CYP3A5 . It has a long elimination half-life of 17 to 55 hours . These properties influence its bioavailability and determine its dosing regimen .

Result of Action

The molecular and cellular effects of Lemborexant’s action result in the promotion of sleep. By blocking the orexin receptors, it reduces wakefulness and promotes the onset and maintenance of sleep . This makes it effective in the treatment of insomnia .

Action Environment

The action, efficacy, and stability of Lemborexant can be influenced by various environmental factors. For instance, the presence of food can delay the time to sleep onset . Additionally, the drug’s metabolism can be affected by factors such as liver function, with dosage adjustments recommended for patients with moderate hepatic impairment .

Safety and Hazards

Like all chemicals, fluoropyridines should be handled with care. Safety data sheets (SDS) provide information on the potential hazards of a chemical, as well as recommendations for safe handling and use .

Future Directions

The study of fluoropyridines is an active area of research, with potential applications in areas such as medicinal chemistry, materials science, and catalysis . Future research will likely continue to explore the synthesis, properties, and applications of these and related compounds.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-1-2-11(15-7-9)12(8-14)5-3-10(16)4-6-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKXMFFUWRVKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730896
Record name 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960371-10-2
Record name 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile
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1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile

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